molecular formula C28H24N2O5 B12021041 1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate CAS No. 767310-29-2

1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate

Cat. No.: B12021041
CAS No.: 767310-29-2
M. Wt: 468.5 g/mol
InChI Key: LMGWEAJHWMBKML-STBIYBPSSA-N
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Description

1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of intermediate compounds through reactions such as nitration, reduction, and acylation. For instance, the preparation might involve the nitration of a benzene derivative, followed by reduction to form an amine, and subsequent acylation to introduce the methylbenzoyl group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.

    Substitution: Aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(3-Methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
  • 4-Bromo-2-(2-(3-Methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research .

Properties

CAS No.

767310-29-2

Molecular Formula

C28H24N2O5

Molecular Weight

468.5 g/mol

IUPAC Name

[1-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C28H24N2O5/c1-18-8-4-6-10-21(18)27(31)30-29-17-23-22-11-7-5-9-19(22)12-14-24(23)35-28(32)20-13-15-25(33-2)26(16-20)34-3/h4-17H,1-3H3,(H,30,31)/b29-17+

InChI Key

LMGWEAJHWMBKML-STBIYBPSSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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